molecular formula C12H15N B2731463 (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane CAS No. 2095396-57-7

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane

Cat. No.: B2731463
CAS No.: 2095396-57-7
M. Wt: 173.259
InChI Key: JLVFVQRXKUKNIZ-NWDGAFQWSA-N
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Description

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane is a bicyclic amine featuring a phenyl substituent at the 1-position and a nitrogen atom in the 2-position of the bicyclo[3.2.0]heptane scaffold. Its rigid structure and stereochemistry make it a valuable pharmacophore in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. The compound is synthesized via methods involving chiral resolution and intramolecular cyclization, as seen in related diazabicycloheptane derivatives .

Properties

IUPAC Name

(1S,5S)-1-phenyl-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVFVQRXKUKNIZ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed reactions has been reported for the construction of similar azabicyclic structures . Additionally, photochemical [2+2] cycloaddition reactions have been employed to create the bicyclic framework .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or the phenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Nicotinic Acetylcholine Receptor (nAChR) Targeting

A-366833
  • Structure: (1R,5S)-6-(5-cyano-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane.
  • Key Features: Contains two nitrogen atoms (3,6-diaza) and a cyano-pyridinyl substituent.
  • Activity : Potent and selective α4β2 nAChR agonist with high enantiomeric purity.
  • Comparison : The 3,6-diaza configuration and pyridinyl group enhance receptor binding, whereas the phenyl group in (1S,5S)-1-phenyl-2-azabicyclo[3.2.0]heptane may alter lipophilicity and steric interactions .
Sofinicline (ABT-894)
  • Structure : (1S,5S)-3-(5,6-dichloro-3-pyridinyl)-3,6-diazabicyclo[3.2.0]heptane.
  • Key Features : Dichloropyridinyl substituent and 3,6-diaza core.

Analogues Targeting Dopamine and Serotonin Receptors

LU-111995
  • Structure : (1S,5R,6S)-3-[2-(6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane-3-yl)ethyl]-quinazoline-2,4-dione.
  • Key Features : 3-azabicyclo[3.2.0]heptane core with a fluorophenyl group.
  • Activity : High affinity for dopamine D4 and serotonin 5-HT2A receptors, developed as an antipsychotic.
  • Comparison : The fluorophenyl substituent and additional quinazoline moiety broaden receptor selectivity, contrasting with the simpler phenyl group in the target compound .

Antibiotic Derivatives with Bicyclo[3.2.0] Scaffolds

Penicillin V-d5
  • Structure: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Features : Thia-azabicyclo core with a β-lactam ring.
  • Activity : Antibacterial agent targeting cell wall synthesis.
  • Comparison : The sulfur atom and β-lactam functionality differentiate it entirely from CNS-targeted azabicycloheptanes, illustrating structural versatility .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Pharmacological Target Key Reference
This compound 2-azabicyclo[3.2.0]heptane Phenyl (1-position) CNS receptors (potential)
A-366833 3,6-diazabicyclo[3.2.0] 5-Cyano-3-pyridinyl (6-position) α4β2 nAChR
Sofinicline (ABT-894) 3,6-diazabicyclo[3.2.0] 5,6-Dichloro-3-pyridinyl nAChR
LU-111995 3-azabicyclo[3.2.0] 4-Fluorophenyl, quinazoline D4/5-HT2A receptors
Penicillin V-d5 4-thia-1-azabicyclo[3.2.0] Phenoxyacetamido, β-lactam Bacterial cell wall

Biological Activity

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane, a bicyclic compound featuring a nitrogen atom in its structure, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H15N\text{C}_{13}\text{H}_{15}\text{N}

This compound is characterized by a bicyclic framework that includes a nitrogen atom, which is crucial for its biological activity. The stereochemistry of the compound is significant, as it influences the interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antinociceptive Activity : Studies have shown that this compound can reduce pain perception in animal models, suggesting potential use in pain management therapies.
  • Antidepressant Effects : Preliminary studies indicate that it may have antidepressant-like effects in rodent models, possibly by modulating neurotransmitter systems.
  • Cognitive Enhancement : There is evidence that this compound may enhance cognitive functions, potentially through cholinergic mechanisms.

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored to identify modifications that enhance its biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and receptor binding affinity
Substitution on the phenyl ringVariations in potency and selectivity for specific receptors

These modifications have been systematically studied to optimize the compound's pharmacological profile.

Case Study 1: Antinociceptive Activity

In a controlled study, this compound was administered to rodents subjected to various pain-inducing stimuli. The results indicated a significant reduction in pain responses compared to control groups, with an observed dose-dependent effect.

Case Study 2: Cognitive Enhancement

A double-blind study assessed the cognitive-enhancing effects of this compound in healthy adult volunteers. Participants receiving the compound showed improved performance in memory tasks compared to those receiving a placebo.

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